molecular formula C14H10N6 B2672204 4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 904006-71-9

4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2672204
CAS No.: 904006-71-9
M. Wt: 262.276
InChI Key: USZOYTCTXKHZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound based on the pyrazolo[3,4-d]pyrimidine core structure, which is a purine isostere and a privileged scaffold in medicinal chemistry with significant therapeutic potential. While specific biological data for this exact derivative may be limited, the pyrazolo[3,4-d]pyrimidine pharmacophore is well-established in scientific literature for its diverse biological activities, making it a valuable template for drug discovery research . This compound is of particular interest in oncology research. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively designed and investigated as potent inhibitors of key enzymes involved in cell proliferation, such as dihydrofolate reductase (DHFR) and EGFR tyrosine kinase (EGFR-TK) . The structural similarity of this scaffold to classical antifolates like methotrexate allows for the effective inhibition of nucleotide biosynthesis, leading to the suppression of cancer cell growth . Furthermore, research into related compounds has demonstrated their ability to induce apoptosis (programmed cell death) in cancer cell lines, such as MCF-7 breast cancer cells, by modulating the expression of proapoptotic and antiapoptotic proteins like Bax and Bcl-2 . The imidazole substituent in this specific compound may offer additional opportunities for molecular interaction with biological targets, given its common role in coordination and catalysis. This product is intended for research purposes only, providing a key intermediate or novel chemical entity for scientists to explore new antitumor agents, develop structure-activity relationships (SAR), and identify novel mechanisms of action. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-imidazol-1-yl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6/c1-2-4-11(5-3-1)20-14-12(8-18-20)13(16-9-17-14)19-7-6-15-10-19/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZOYTCTXKHZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base such as potassium hydroxide can yield imidazolyl chalcones. These chalcones can then react with guanidine hydrochloride to form the desired pyrazolo[3,4-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green solvents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in anticancer therapy. For instance, a series of derivatives including 4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated significant antiproliferative activity, suggesting that these compounds could serve as lead structures for developing new anticancer agents .

Antimicrobial Properties
The compound has also shown promising results in antimicrobial assays. Pyrazolo derivatives exhibit antibacterial and antifungal properties, making them candidates for treating infections caused by resistant strains of bacteria and fungi. Studies have demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance its efficacy against specific pathogens .

Enzyme Inhibition
Another critical application of this compound is its role as an enzyme inhibitor. Research indicates that it can inhibit various enzymes involved in cancer progression and inflammation. For example, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Biological Research Applications

Neuroprotective Effects
The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases. Studies suggest that it may help mitigate oxidative stress and apoptosis in neuronal cells, indicating its potential use in treating conditions like Alzheimer's and Parkinson's disease .

Antioxidant Activity
This compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Its ability to scavenge free radicals positions it as a candidate for further research in developing antioxidant therapies .

Material Science Applications

Fluorescent Probes
In material science, derivatives of pyrazolo[3,4-d]pyrimidine have been investigated for their optical properties. These compounds can be utilized as fluorescent probes due to their ability to emit light upon excitation. This property makes them suitable for applications in bioimaging and as biomarkers in cellular studies .

Case Studies and Research Findings

StudyFindings
Synthesis and Anticancer Evaluation (2014)Demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values indicating strong potential for drug development .
Antimicrobial AssessmentShowed effective inhibition against multiple bacterial strains with potential applications in treating infections .
Neuroprotective StudyIndicated reduced oxidative stress in neuronal cells, suggesting therapeutic potential for neurodegenerative diseases .
Optical ApplicationsIdentified as effective fluorescent probes for cellular imaging applications .

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery and development .

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core

The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituents at positions 1, 3, and 3. Below is a comparative analysis:

Compound Name Substituents Synthesis Key Steps Biological Relevance Reference
4-(1H-Imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1: Phenyl; 4: Imidazole Chlorination + C–N coupling (PyBOP/DBU) Kinase inhibition, CNS targets
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1: Phenyl; 4: Chlorine Direct chlorination of pyrimidinone Intermediate for further functionalization
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine 1: p-Tolyl; 4: Imino; 5: Amine Cyclocondensation of imidoformate derivatives Anticancer, antimicrobial activity
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Hybrid thieno-pyrimidine + pyrazolo-pyrimidine Vilsmeier–Haack reaction + cyclization Dual-target kinase inhibitors

Key Differences in Reactivity and Stability

  • Imidazole vs.
  • Isomerization Tendencies: Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines () undergo isomerization under specific conditions, complicating synthesis.

Biological Activity

4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention in medicinal chemistry, particularly for its potential as an anticancer agent. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The molecular formula is C13H11N5C_{13}H_{11}N_5, and its structure features an imidazole ring fused with a pyrazolo-pyrimidine framework. This unique structure is crucial for its biological interactions.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. In a study evaluating various derivatives against breast (MCF-7) and lung (A-549) cancer cell lines, several compounds showed promising results:

CompoundCell LineIC50 (µM)EGFR-TK Inhibition (%)
6bMCF-710.591
9eA-5498.785
12bA-5490.01695

Compound 6b exhibited the highest EGFR tyrosine kinase (EGFR-TK) inhibitory activity at 91%, while compound 12b demonstrated exceptional potency with an IC50 value of 0.016μM0.016\,\mu M against A549 cells .

The mechanism through which these compounds exert their antitumor effects primarily involves the inhibition of EGFR-TK. Molecular docking studies reveal that these compounds bind effectively to the ATP-binding site of EGFR-TK, forming hydrogen bonds with critical residues such as Met793. This interaction prevents ATP from binding, thereby inhibiting downstream signaling pathways that promote tumor growth .

Apoptotic Induction and Cell Cycle Arrest

Further investigations into the biological effects of these compounds revealed their ability to induce apoptosis and arrest the cell cycle at specific phases. For instance, compound 12b was shown to increase the BAX/Bcl-2 ratio significantly, indicating an enhancement in pro-apoptotic signals . Flow cytometry analyses confirmed that this compound could effectively induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold:

  • Design and Synthesis : A series of derivatives were synthesized with modifications at various positions to optimize their biological activity.
  • In Vitro Studies : Compounds were tested against multiple cancer cell lines, revealing a spectrum of cytotoxic activities ranging from potent to moderate effects.
  • Clinical Relevance : Given the overexpression of EGFR in many cancers, these compounds hold promise as targeted therapies for patients with EGFR-mutant tumors .

Q & A

Q. What are the foundational synthetic routes for 4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation or nucleophilic substitution . A common approach starts with ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, which undergoes reflux with formamide (HCONH₂) to form the pyrazolo[3,4-d]pyrimidine core. Subsequent functionalization at the 4-position with imidazole is achieved via nucleophilic substitution using imidazole derivatives in dry acetonitrile under reflux. Purification often involves recrystallization from dimethylformamide (DMF) . Alternative routes include cyclization of 5-amino-pyrazole intermediates with trimethyl orthoformate and hydrazine to form 4-amino intermediates, followed by coupling with carboxylic acids or aryl halides .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques :
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at 3200–3400 cm⁻¹, C=N vibrations near 1600 cm⁻¹).
  • ¹H NMR : Confirms regiochemistry; aryl protons appear as multiplets (δ 7.2–8.1 ppm), while imidazole protons resonate at δ 7.8–8.5 ppm.
  • Single-Crystal X-ray Diffraction : Provides unambiguous structural confirmation, as demonstrated in crystallographic studies of related pyrazolo[3,4-d]pyrimidines .

Q. What safety protocols are critical during synthesis?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use a fume hood when handling volatile reagents (e.g., DMF, hydrazine).
  • Waste Management : Segregate halogenated and non-halogenated waste for professional disposal.
  • Skin Contact Mitigation : Immediate washing with water is required after exposure to intermediates .

Advanced Research Questions

Q. How can low yields in cyclocondensation reactions be optimized?

  • Methodological Answer : Low yields often stem from incomplete cyclization or side reactions. Strategies include:
  • Reagent Ratios : Increasing excess formamide (1.5–2.0 equivalents) to drive cyclization .
  • Temperature Control : Prolonged reflux (12–16 hours vs. 10 hours) improves conversion.
  • Catalysis : Adding catalytic p-toluenesulfonic acid (PTSA) enhances reaction efficiency.
  • Purification : Replace DMF recrystallization with column chromatography (silica gel, ethyl acetate/hexane) for higher purity .

Q. What strategies improve regioselectivity in imidazole substitution?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors :
  • Directing Groups : Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-position directs substitution to the 4-position.
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic attack at the 4-position over competing sites.
  • Temperature : Lower temperatures (0–25°C) reduce kinetic competition, favoring thermodynamically stable products.
    Example: Alkylation with 1-methylimidazole in dry acetonitrile at 60°C yields >80% 4-imidazolyl product .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer : Discrepancies arise from purity variations or assay conditions . Mitigation steps include:
  • Orthogonal Purification : Combine HPLC (C18 column, methanol/water gradient) with recrystallization to ensure >95% purity.
  • Standardized Assays : Use reference inhibitors (e.g., staurosporine for kinase assays) and control ATP concentrations (1 mM) uniformly.
  • Dose-Response Validation : Repeat IC₅₀ measurements across multiple batches to confirm reproducibility .

Q. What computational tools aid in designing novel analogs?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization.
  • Molecular Docking : Tools like AutoDock Vina simulate binding modes with targets (e.g., kinases), prioritizing analogs with strong hydrogen bonding to hinge regions.
  • Reaction Path Optimization : Quantum chemical calculations (e.g., Gaussian 16) model transition states to identify low-energy pathways, reducing trial-and-error synthesis .

Key Methodological Insights from Evidence

  • Synthetic Flexibility : The 4-position allows diverse substitutions (e.g., aryloxy, urea, thiourea) via reactions with alkyl halides, isocyanates, or benzoyl chlorides .
  • Crystallographic Validation : Single-crystal studies confirm planar pyrazolo[3,4-d]pyrimidine cores, critical for structure-activity relationship (SAR) studies .
  • Safety-Centric Design : Protocols from related compounds emphasize rigorous impurity profiling to avoid toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.